methyl N'-methyl-N-nitrocarbamimidate

Continuous Flow Chemistry Process Intensification Nitration Optimization

Agrochemical manufacturers relying on generic nitrocarbamimidate intermediates face unnecessary methylation steps that reduce yield and increase process complexity. Methyl N'-methyl-N-nitrocarbamimidate (MNO) uniquely provides both O-methyl and N-methyl substitution essential for convergent dinotefuran and clothianidin synthesis. • Achieves 87.4% conversion efficiency in continuous flow microreactor systems • ≥99% commercial purity reduces downstream purification burden • Stable at ambient conditions (mp 108-110°C) with 1-year shelf life; no cold-chain required

Molecular Formula C3H7N3O3
Molecular Weight 133.11 g/mol
Cat. No. B15201632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N'-methyl-N-nitrocarbamimidate
Molecular FormulaC3H7N3O3
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESCN=C(N[N+](=O)[O-])OC
InChIInChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5)
InChIKeyZWHCDLXHQMBZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N'-methyl-N-nitrocarbamimidate: Chemical Identity and Industrial Relevance


Methyl N'-methyl-N-nitrocarbamimidate (CAS 255708-80-6), also known as N,O-dimethyl-N'-nitroisourea or MNO, is a nitrocarbamimidate derivative with the molecular formula C₃H₇N₃O₃ and a molecular weight of 133.11 g/mol [1]. This compound exists as a white crystalline powder with a melting point of 108–110°C and demonstrates appreciable solubility in water and alcohols . Its chemical structure features both O-methyl and N-methyl substituents, distinguishing it from simpler nitroguanidine analogs . Industrially, MNO serves as a pivotal synthetic intermediate in the production of third-generation neonicotinoid insecticides, most notably dinotefuran and clothianidin [2]. The compound's commercial availability at ≥99% purity and its demonstrated synthetic efficiency in continuous flow processes [3] underscore its established role in modern agrochemical supply chains.

Synthetic role Key intermediate for dinotefuran and clothianidin insecticides
Process compatibility Supports continuous flow nitration with reported process intensification
Supply specification High-purity commercial availability supports downstream regulatory requirements

Why Generic Substitution Fails for MNO


Procurement decisions for nitrocarbamimidate intermediates cannot rely on generic substitution due to critical structural and functional divergences that directly impact downstream insecticide efficacy and process economics. Unlike O-methyl-N-nitroisourea (CAS 57538-27-9), which lacks the N-methyl group required for direct incorporation into dinotefuran , or N-methyl-N'-nitroguanidine, which follows a fundamentally different synthetic route to clothianidin [1], methyl N'-methyl-N-nitrocarbamimidate (MNO) uniquely provides both the O-methyl and N-methyl substitution pattern essential for the convergent synthesis of third-generation neonicotinoids [2]. Substituting with less functionalized analogs necessitates additional methylation steps that reduce overall yield and increase process complexity [3]. The quantitative evidence detailed below demonstrates that MNO's specific structural attributes confer measurable advantages in synthetic efficiency, purity, and downstream product performance that cannot be replicated by in-class alternatives without significant process redesign.

MNO (Target)
Alternative (Substitute)
Structural feature Both O-methyl and N-methyl substitution essential for direct neonicotinoid incorporation
O-methyl-N-nitroisourea Lacks N-methyl group; may necessitate extra methylation, altering process economics
Synthetic pathway Convergent route to clothianidin and dinotefuran
N-methyl-N'-nitroguanidine Distinct synthetic route; may not transfer directly without process redesign
Process efficiency Single-step incorporation without additional protection/deprotection
Less functionalized analogs Additional steps may reduce overall yield and increase complexity

MNO Evidence-Based Selection Criteria


Continuous Flow Nitration Efficiency vs. Batch Process

Methyl N'-methyl-N-nitrocarbamimidate synthesis via homogeneous continuous flow nitration achieves an optimized conversion of 87.4%, representing a substantial improvement over conventional batch processes that typically report isolated yields of approximately 75% for O-methyl-N-nitroisourea [1]. The continuous flow microreactor system eliminated mass transfer resistance and enabled precise control over reaction parameters, with optimization performed at 94% H₂SO₄ mass fraction, 0.5 mol/L initial reactant concentration, 40°C, and a molar ratio of 4.4:1 [2].

Nitration Efficiency
Head-to-head
87.4% conversion vs ~75% (batch)
Higher conversion supports improved raw material utilization
Continuous flow microreactor, 40°C, residence 12.36 min; reported optimized conditions
Continuous Flow Chemistry Process Intensification Nitration Optimization

Purity Benchmark: MNO vs. Competing Intermediates

Commercially available methyl N'-methyl-N-nitrocarbamimidate (MNO) is routinely supplied at ≥99% purity, as verified by multiple industrial suppliers . This purity level exceeds the typical industrial specifications for O-methyl-N-nitroisourea, which is commonly produced at 98-99% purity in optimized one-pot syntheses [1]. The consistent high purity of MNO reduces the burden of purification steps in downstream insecticide synthesis and minimizes the introduction of impurities that could compromise final product quality or regulatory compliance [2].

Purity Specification
Cross-study
≥99%
High-purity commercial specification reduces downstream purification burden
Comparable final purity to O-methyl-N-nitroisourea after extensive purification; batch consistency may vary
Purity Specification Procurement Quality Agrochemical Intermediate

Safety Profile of MNO-Derived Neonicotinoids

The neonicotinoid insecticides clothianidin and dinotefuran, both synthesized using methyl N'-methyl-N-nitrocarbamimidate as a key intermediate [1], exhibit low mammalian toxicity (acute oral LD50 in rats: >2000 mg/kg for dinotefuran [2]) and favorable environmental degradation profiles compared to organophosphate and carbamate insecticides [3]. In contrast, organophosphates such as chlorpyrifos have acute oral LD50 values in the range of 82–155 mg/kg in rats, representing an order of magnitude higher acute toxicity [4]. This differential safety profile is a direct consequence of the selective action of neonicotinoids on insect nicotinic acetylcholine receptors with minimal cross-reactivity at mammalian receptor subtypes [5].

Acute Toxicity Profile
Class-level
Dinotefuran LD₅₀ >2000 mg/kg; Organophosphate LD₅₀ 82–155 mg/kg
Reported class-level differentiation in acute mammalian toxicity
Inference from neonicotinoid vs organophosphate data; MNO is an intermediate, not an active substance
Neonicotinoid Insecticides Mammalian Toxicity Environmental Fate

Physical Stability and Handling Characteristics

Methyl N'-methyl-N-nitrocarbamimidate exhibits a well-defined melting point range of 108–110°C [1], which is significantly higher than that of O-methyl-N-nitroisourea (approximately 85–87°C) . This higher melting point contributes to improved solid-state stability during ambient storage and transportation. Commercial specifications recommend storage away from light at room temperature, with a shelf life of one year under these conditions . However, the compound presents an explosion risk at elevated temperatures [2], a property shared with many nitro-containing compounds and requiring standard energetic material handling precautions.

Melting Point Stability
Cross-study
108–110°C (Δ +23°C vs O-methyl analog)
Higher melting point supports ambient storage stability
Correlates with reduced solid-state mobility; explosion risk at elevated temperatures requires standard handling precautions
Physical Properties Storage Stability Handling Safety

MNO Application Scenarios


Continuous Flow Synthesis for Dinotefuran & Clothianidin

Methyl N'-methyl-N-nitrocarbamimidate is optimally deployed in continuous flow microreactor systems for the synthesis of third-generation neonicotinoid insecticides. The 87.4% conversion efficiency demonstrated under optimized continuous flow conditions [1] directly enables process intensification strategies for dinotefuran and clothianidin manufacturing. Procuring MNO for integration into continuous flow platforms maximizes raw material economy and reduces waste stream volumes compared to batch-based alternatives, aligning with green chemistry principles and reducing overall cost of goods sold.

High-Purity Intermediate Sourcing for Regulatory Compliance

For agrochemical manufacturers subject to stringent product quality regulations (e.g., EPA, EFSA, or local pesticide registration authorities), the consistently available ≥99% purity specification of commercial MNO reduces downstream purification burden and ensures batch-to-batch consistency. This is particularly critical for the synthesis of dinotefuran, where intermediate purity directly impacts the impurity profile of the final active ingredient and may affect regulatory approval timelines and manufacturing site compliance audits.

Replacing High-Toxicity Intermediates for Sustainable Formulations

Formulators seeking to transition from organophosphate or carbamate-based insecticide portfolios to lower-toxicity alternatives should prioritize MNO-derived neonicotinoid actives. The >10-fold lower acute mammalian toxicity of dinotefuran (LD50 >2000 mg/kg) compared to organophosphate benchmarks (chlorpyrifos LD50 82–155 mg/kg) [2] supports the development of safer use profiles and reduced personal protective equipment requirements for agricultural workers. This differentiation provides tangible market positioning advantages in regions with increasingly restrictive pesticide regulations.

Ambient-Stable Storage and Global Supply Chain Logistics

Procurement teams managing multi-regional supply chains benefit from MNO's physical stability profile. The compound's 108–110°C melting point [3] and one-year shelf life under ambient, light-protected conditions facilitate bulk warehousing and international shipping without the need for refrigerated transport. This logistical advantage reduces supply chain complexity and cost compared to intermediates requiring cold-chain distribution, making MNO a favorable selection for decentralized manufacturing operations.

Application
Selection Property
Validation Focus
Continuous flow synthesis of neonicotinoids
Continuous flow compatibility and reported conversion efficiency
Flow chemistry optimization and yield validation
High-purity intermediate for regulatory compliance
High commercial purity specification
Impurity profile and batch consistency review
Alternative to organophosphate-derived portfolios
Differentiated mammalian toxicity profile of derived neonicotinoids
Toxicological endpoint data review for regulatory dossiers
Ambient-stable global supply chain logistics
Elevated melting point supporting ambient storage
Stability under ambient, light-protected conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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